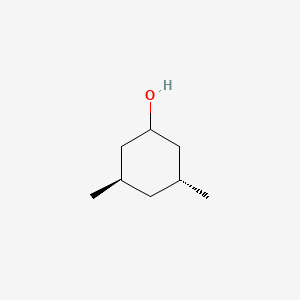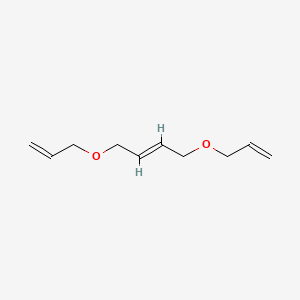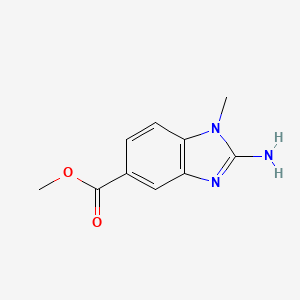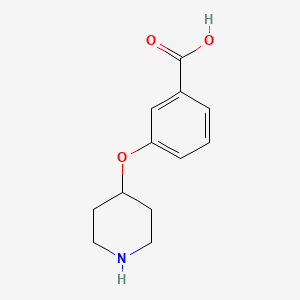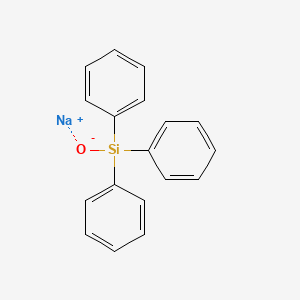
Natriumtriphenylsilanolat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sodium triphenylsilanolate can be synthesized through various methods, each offering unique pathways and outcomes. The synthesis process often involves the reaction of sodium with triphenylsilane derivatives under specific conditions to yield the desired compound. For example, the reaction of sodium phenylsiloxanolate (SPS) with trimethylsilyl chloride (Me3SiCl) leads to the formation of corresponding siloxane derivatives, indicating a pathway for sodium triphenylsilanolate synthesis (Shchegolikhina et al., 2000).
Molecular Structure Analysis
The molecular structure of sodium triphenylsilanolate is determined through spectroscopic and X-ray diffraction techniques, revealing its complex geometry and bonding arrangements. For instance, crystalline sodium tolylsiloxanolate anions have been studied, providing insights into their molecular and crystal structures through single-crystal X-ray analysis (Anisimov et al., 2016).
Chemical Reactions and Properties
Sodium triphenylsilanolate participates in various chemical reactions, exhibiting diverse chemical properties. Its reactivity with different chemical agents can lead to the synthesis of novel compounds. For instance, the reaction of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with alkyl halides and silicon and tin chlorides produces stable 1-substituted 1,2-diphospholes (Milyukov et al., 2010).
Physical Properties Analysis
The physical properties of sodium triphenylsilanolate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry. For example, the columnar formation in sodium triphenylacetate was explored, providing valuable data on its structure and thermal behavior (Henriques et al., 2014).
Chemical Properties Analysis
Sodium triphenylsilanolate's chemical properties, including reactivity, stability, and interaction with other compounds, are key to its applications in synthesis and materials science. Its role as a precursor or reactant in forming new compounds or in catalysis highlights its versatility and importance in chemical research. The reactions of organometallic compounds involving silicon, such as the reaction of triphenylsilyl-sodium with 9-methylfluorene, demonstrate the compound's reactivity and potential for creating novel materials (Hamid, 1973).
Wissenschaftliche Forschungsanwendungen
Synthese von Organosiliciumverbindungen
Natriumtriphenylsilanolat kann bei der Synthese von Organosiliciumverbindungen verwendet werden. So wurde es beispielsweise bei der Kondensation mit 1,4-Bis(dimethylchlorsilyl)benzol zur Synthese von 1,4-Bis[dimethyl(triphenylsiloxy)silyl]benzol eingesetzt {svg_1}. Diese Verbindung ist eine kristalline Substanz mit einem Schmelzpunkt von 237–238° und destilliert bei 465–475° ohne Zersetzung {svg_2}.
Natriumreduktion in Lebensmitteln
This compound könnte möglicherweise in der Lebensmittelindustrie zur Natriumreduktion eingesetzt werden. Hohles Salz, ein Konzept, das die Entwicklung von festen Salzgranulaten mit Hohlstrukturen beinhaltet, zielt darauf ab, die Effizienz der Salzperzeption zu verbessern, was als grundlegende Strategie zur Reduzierung der Natriumaufnahme gilt {svg_3}. This compound könnte aufgrund seiner einzigartigen Eigenschaften für die Herstellung solcher hohlen Salze untersucht werden.
Anwendungen in der Lebensmittelindustrie
Die einzigartigen Eigenschaften von this compound könnten es zu einer wertvollen Zutat in der Lebensmittelindustrie machen. So könnte es beispielsweise zur Verbesserung des Geschmacks von Lebensmitteln, zur Verbesserung der Textur und zur Hemmung des mikrobiellen Wachstums verwendet werden, um die Lebensmittelsicherheit zu gewährleisten {svg_4}.
Pharmazeutische Anwendungen
This compound könnte potenziell Anwendungen in der pharmazeutischen Industrie finden. Seine einzigartigen Eigenschaften könnten für die Herstellung bestimmter Medikamente oder als Bestandteil pharmazeutischer Formulierungen genutzt werden {svg_5}.
Anwendungen in der Kosmetikindustrie
Die Kosmetikindustrie könnte potenziell von der Verwendung von this compound profitieren. Seine einzigartigen Eigenschaften könnten verwendet werden, um die Textur und Wirksamkeit bestimmter Kosmetikprodukte zu verbessern {svg_6}.
Anwendungen in der Textilindustrie
This compound könnte aufgrund seiner einzigartigen Eigenschaften in der Textilindustrie eingesetzt werden. Es könnte möglicherweise bei der Herstellung bestimmter Stoffarten oder als Bestandteil von Textilbehandlungen verwendet werden {svg_7}.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?
A1: Sodium triphenylsilanolate reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of sodium triphenylsilanolate in synthesizing organometallic compounds with siloxy ligands. []
Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving sodium triphenylsilanolate?
A2: Sodium triphenylsilanolate is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




